molecular formula C7H15NO B13299537 2-(Pent-4-en-1-yloxy)ethan-1-amine

2-(Pent-4-en-1-yloxy)ethan-1-amine

Cat. No.: B13299537
M. Wt: 129.20 g/mol
InChI Key: ZVSRVETYYMCTKG-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yloxy)ethan-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an amine group attached to an ethane chain, which is further connected to a pent-4-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yloxy)ethan-1-amine typically involves the reaction of 4-penten-1-ol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:

    Step 1: 4-penten-1-ol is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then extracted and purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yloxy)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

2-(Pent-4-en-1-yloxy)ethan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a precursor for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yloxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-1-yloxy)ethan-1-amine
  • 2-(Hex-5-en-1-yloxy)ethan-1-amine
  • 2-(Pent-4-en-1-yloxy)propane-1-amine

Uniqueness

2-(Pent-4-en-1-yloxy)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the pent-4-en-1-yloxy group provides unique reactivity and potential for various applications compared to its similar compounds.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-pent-4-enoxyethanamine

InChI

InChI=1S/C7H15NO/c1-2-3-4-6-9-7-5-8/h2H,1,3-8H2

InChI Key

ZVSRVETYYMCTKG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOCCN

Origin of Product

United States

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